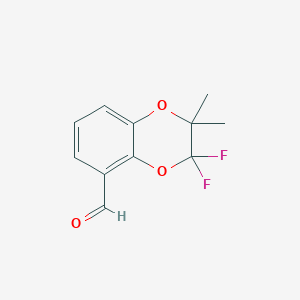![molecular formula C7H5F3O B6311429 2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene CAS No. 2088942-66-7](/img/structure/B6311429.png)
2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene is a bicyclic compound characterized by the presence of a trifluoromethyl group and an oxabicyclo structure. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The trifluoromethyl group imparts distinct electronic properties, making the compound valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene typically involves the reaction of a suitable diene precursor with a trifluoromethylating agent. One common method is the ring-opening metathesis polymerization (ROMP) of a diene precursor in the presence of a trifluoromethylating reagent. This reaction is often catalyzed by a well-defined Schrock-type initiator, which facilitates the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of zeolite catalysts has also been explored for the dimerization of related bicyclic compounds, which can be adapted for the synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles, leading to the formation of addition products.
Nucleophilic Substitution: The presence of the trifluoromethyl group can facilitate nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition with bromine can yield dibromo derivatives, while nucleophilic substitution can produce various substituted derivatives .
Applications De Recherche Scientifique
2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of high-performance materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and lead to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene: Similar in structure but with an additional trifluoromethyl group.
Bicyclo[2.2.1]hepta-2,5-diene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness
2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it valuable in various chemical reactions and applications, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
2-(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-7(9,10)5-3-4-1-2-6(5)11-4/h1-4,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSUNRXXOMWWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=CC1O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dichloro[(dichloromethyl)thio]fluoro-methane, 97%](/img/structure/B6311385.png)





![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)



